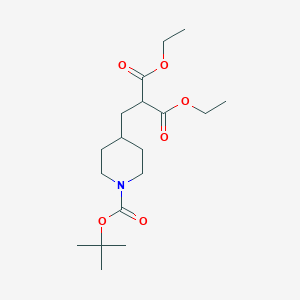

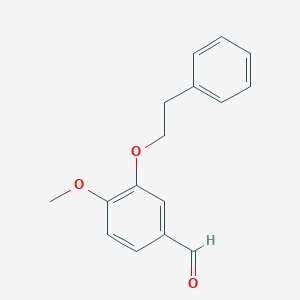

![molecular formula C25H26N2O B182354 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone CAS No. 157637-84-8](/img/structure/B182354.png)

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

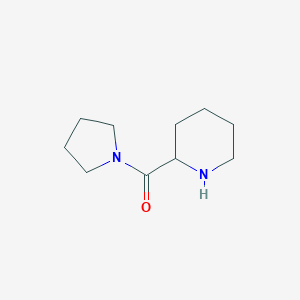

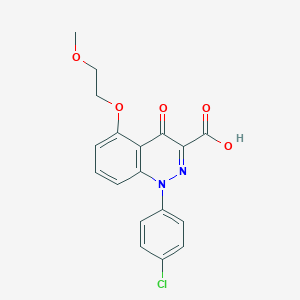

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone, also known as 4-Phenylpiperazine-1-propionyl-1,1'-biphenyl, is a synthetic compound that has been studied for its potential applications in research and development. It is a piperazine derivative with a biphenyl backbone, and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

This compound is utilized in the synthesis of various biphenyl derivatives, which are crucial in medicinal chemistry due to their presence in active pharmaceutical ingredients (APIs).

Methods of Application

The compound undergoes reactions similar to benzene, such as electrophilic substitution, to create a range of derivatives with potential pharmacological activities.

Results

The synthesized biphenyl derivatives have been patented and used in medicine for their antiandrogenic, immunosuppressant, and antifungal properties, among others .

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound serves as a precursor for drugs with anti-inflammatory and anti-proliferative effects.

Methods of Application

It is involved in the synthesis of drugs like adapalene, used for treating acne vulgaris, and sonidegib for basal cell carcinoma.

Results

These drugs have shown significant efficacy in clinical trials, with adapalene being a third-generation topical retinoid and sonidegib acting effectively against basal cell carcinoma .

Liquid Crystal Production

Scientific Field

Material Science

Application Summary

The compound is a building block for basic liquid crystals used in display technologies.

Methods of Application

Through functionalization, it contributes to the creation of fluorescent layers in organic light-emitting diodes (OLEDs).

Results

The application in OLEDs has led to improved display qualities, contributing to advancements in screen technology .

Agricultural Products

Scientific Field

Agricultural Chemistry

Application Summary

Derivatives of this compound are used in the production of agricultural products, possibly as pesticides or growth regulators.

Methods of Application

The compound’s derivatives are synthesized and applied in agricultural settings to enhance crop protection and yield.

Results

The use of these derivatives in agriculture has resulted in better pest resistance and increased productivity .

Anti-Malarial Drugs

Scientific Field

Pharmacology

Application Summary

The compound has applications in the development of anti-malarial drugs.

Methods of Application

It is used to synthesize compounds with anti-malarial properties, targeting the parasites responsible for the disease.

Results

The synthesized drugs have shown promise in inhibiting the growth of malaria-causing parasites, offering potential new treatments .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Scientific Field

Pharmaceutical Sciences

Application Summary

This compound is involved in the creation of NSAIDs, which are essential for managing pain and inflammation.

Methods of Application

The synthesis of NSAIDs involves the creation of biphenyl derivatives that exhibit anti-inflammatory properties.

Results

Drugs developed using these methods have been effective in reducing inflammation and pain in clinical settings .

This analysis provides a glimpse into the versatile applications of “1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone” across various scientific fields, highlighting its importance in research and development.

Synthesis of Formazans

Application Summary

This compound is used in the synthesis of formazans, which are known for their wide range of biological activities.

Methods of Application

The synthesis involves diazo coupling reactions that lead to the production of formazans, which can be further processed into various derivatives.

Results

Formazans derived from this compound have shown potential in antiviral, antifungal, anti-inflammatory, and antitumor activities .

Production of Tetrazolium Salts

Scientific Field

Biochemistry

Application Summary

The compound is instrumental in the production of tetrazolium salts, which are used as cell viability markers in biological assays.

Methods of Application

It is involved in the synthesis of tetrazolium salts through the transformation of formazans in the presence of aldehydes and acids.

Results

Tetrazolium salts produced using this method are crucial in evaluating anticancer and antiparasitic agents .

Chemical Analysis

Application Summary

Derivatives of this compound are utilized in chemical analysis as multidentate ligands that form complexes with metal cations.

Methods of Application

These derivatives are incorporated into analytical procedures to detect and quantify metal ions in various samples.

Results

The use of these derivatives has enhanced the sensitivity and selectivity of metal ion detection in analytical chemistry .

Precursors to Verdazyl Radicals

Application Summary

This compound serves as a precursor to verdazyl radicals, which are stable organic radicals with diverse applications.

Methods of Application

The compound undergoes specific reactions to form verdazyl radicals, which are used in a variety of chemical processes.

Results

Verdazyl radicals derived from this compound have found applications due to their chemical stability and structural diversity, contributing to advancements in material science .

Optical Brighteners

Scientific Field

Textile and Paper Industry

Application Summary

The compound is used in the synthesis of optical brighteners, which enhance the brightness of textiles and paper.

Methods of Application

It is involved in chemical reactions that lead to the production of substances that absorb UV light and emit it as visible blue light.

Results

Optical brighteners made from this compound have significantly improved the whiteness and brightness of textiles and paper products .

Crop Protection Products

Application Summary

This compound is a key ingredient in the manufacture of crop protection products, such as pesticides and herbicides.

Methods of Application

It is used to synthesize compounds that protect crops from pests and diseases, enhancing agricultural productivity.

Results

Crop protection products containing derivatives of this compound have been effective in improving crop yields and quality .

Propriétés

IUPAC Name |

1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c28-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)15-16-26-17-19-27(20-18-26)24-9-5-2-6-10-24/h1-14H,15-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRSFDNKFYYOGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone | |

CAS RN |

157637-84-8 |

Source

|

| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

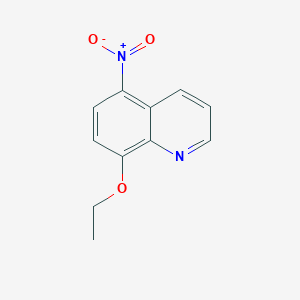

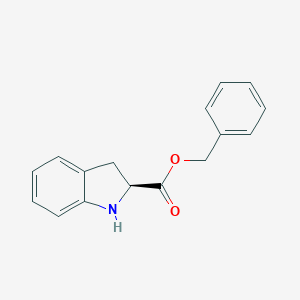

![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)